molecular formula C11H21NO3 B2707461 tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate CAS No. 91254-81-8

tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B2707461
CAS No.: 91254-81-8
M. Wt: 215.293
InChI Key: RQSBRFZHUKLKNO-UHFFFAOYSA-N
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Description

tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method involves the use of tert-butyl carbamate and 4-methyl-2-pentanone under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding biochemical processes .

Medicine: Its stability and reactivity make it a suitable candidate for medicinal chemistry research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include covalent bonding with active sites or non-covalent interactions with protein surfaces .

Comparison with Similar Compounds

  • tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate
  • tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate
  • tert-butyl N-(1-bromo-4-methyl-2-oxopentan-3-yl)carbamate

Uniqueness: tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBRFZHUKLKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91254-81-8
Record name tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate
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